Cas no 1806198-09-3 (Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate)
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate
-
- Inchi: 1S/C10H9F3INO4/c1-3-18-9(16)5-4-6(14)15-8(17-2)7(5)19-10(11,12)13/h4H,3H2,1-2H3
- InChI Key: BZBRGAOSOKEOFC-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)OCC)=C(C(=N1)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 316
- XLogP3: 3.2
- Topological Polar Surface Area: 57.6
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095522-1g |
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate |
1806198-09-3 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806198-09-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806198-09-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and versatile reactivity. This compound, characterized by its iodo, methoxy, and trifluoromethoxy substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural motif of Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate makes it an invaluable building block for medicinal chemists. The presence of multiple functional groups, including an ester moiety at the carboxyl position, allows for facile modifications through various chemical transformations such as nucleophilic substitution, reduction, and coupling reactions. These properties enable the compound to be integrated into diverse synthetic pathways, facilitating the construction of complex molecular architectures.
In recent years, Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate has been extensively explored in the synthesis of small molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyridine core of this compound provides a scaffold that can be readily modified to enhance binding affinity and selectivity towards specific kinase targets. For instance, studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs), which play a pivotal role in immune regulation and are implicated in autoimmune disorders.
The influence of electron-withdrawing groups such as the trifluoromethoxy moiety on the reactivity and pharmacokinetic properties of derived compounds has been a focal point of investigation. Trifluoromethyl groups are well-known for their ability to improve metabolic stability and lipophilicity, thereby enhancing drug bioavailability. In contrast, the iodo substituent at the 6-position offers a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the introduction of aryl or vinyl groups into the molecular framework. This flexibility is particularly advantageous when designing compounds with tailored physicochemical properties.
Moreover, Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate has found applications in the synthesis of antiviral agents. The pyridine scaffold is a common feature in many antiviral drugs due to its ability to interact with viral enzymes and proteins. Researchers have leveraged this compound to develop inhibitors targeting viral proteases and polymerases. The combination of halogenated aromatic rings and heterocyclic systems provides a rich platform for structure-based drug design, enabling the optimization of potency and resistance profiles.
The ester group at the carboxyl position also presents opportunities for further derivatization. Hydrolysis of this ester can yield a corresponding carboxylic acid, which can then be coupled with various amine functionalities via amide bond formation. This transformation is particularly useful in generating peptidomimetics and other bioconjugates that mimic natural peptides or proteins. Such derivatives have shown promise in targeted drug delivery systems and enzyme inhibition strategies.
Recent advances in flow chemistry have also highlighted Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate as a key intermediate in scalable synthetic processes. Continuous flow reactors enable high-throughput synthesis under controlled conditions, reducing reaction times and improving yields compared to traditional batch processing methods. This approach is particularly beneficial for industrial applications where reproducibility and cost-efficiency are paramount.
The role of computational chemistry in optimizing synthetic routes involving Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This predictive capability not only accelerates drug discovery but also minimizes waste by reducing the number of trial-and-error experiments required.
In conclusion, Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806198-09-3) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of drug discovery efforts.
1806198-09-3 (Ethyl 6-iodo-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)